![molecular formula C8H12ClN3O B15299616 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of guanidine with a 3-hydroxybenzyl halide under basic conditions . The reaction proceeds through nucleophilic substitution, where the guanidine attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the guanidine moiety would yield amines .
Applications De Recherche Scientifique
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in the study of neuroprotective agents and potential therapeutic interventions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
N-[(3-hydroxyphenyl)methyl]guanidine: The base form of the hydrochloride salt.
Uniqueness
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a variety of molecular targets and pathways. This makes it a versatile compound in scientific research, with applications ranging from organic synthesis to neuroprotection.
Propriétés
Formule moléculaire |
C8H12ClN3O |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-[(3-hydroxyphenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(10)11-5-6-2-1-3-7(12)4-6;/h1-4,12H,5H2,(H4,9,10,11);1H |
Clé InChI |
IXVKXCNVJBCVQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


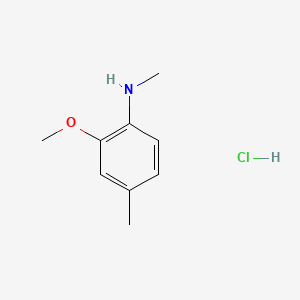

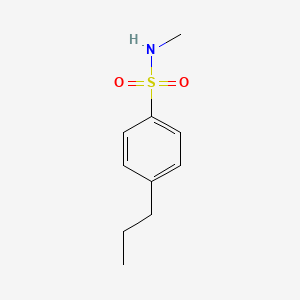
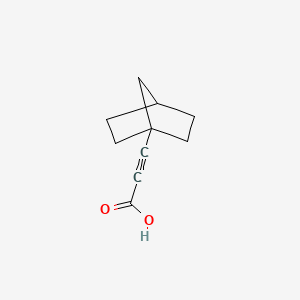
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
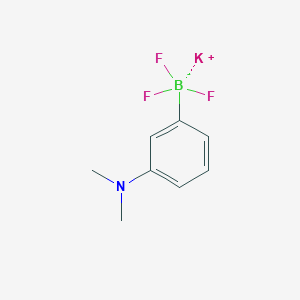
![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
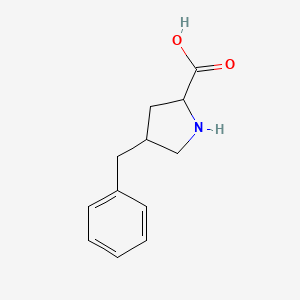
![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
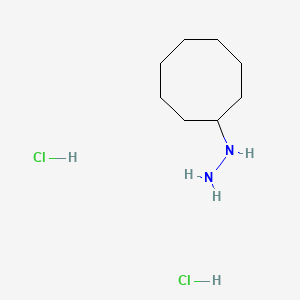
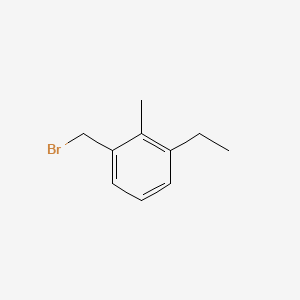
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
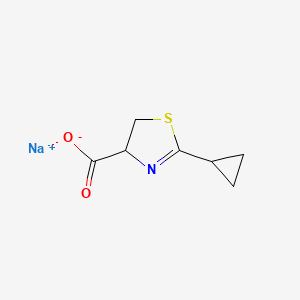
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
